4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid
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Overview
Description
4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C₁₇H₁₄Cl₂N₂O₄S. This compound is characterized by the presence of chloro, methylphenoxy, acetyl, carbamothioyl, and benzoic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of 4-chloro-3-methylphenoxyacetic acid: This intermediate is synthesized by reacting 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The intermediate is then acetylated using acetic anhydride to form 4-chloro-3-methylphenoxyacetyl chloride.
Carbamothioylation: The acetyl chloride is reacted with thiourea to introduce the carbamothioyl group, forming 4-chloro-3-methylphenoxyacetylthiourea.
Coupling with 4-chloro-3-aminobenzoic acid: Finally, the thiourea derivative is coupled with 4-chloro-3-aminobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid
- 4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid derivatives
Uniqueness
This compound is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its structural complexity and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
532421-00-4 |
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Molecular Formula |
C17H14Cl2N2O4S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-chloro-3-[[2-(4-chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-9-6-11(3-5-12(9)18)25-8-15(22)21-17(26)20-14-7-10(16(23)24)2-4-13(14)19/h2-7H,8H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
XWFREYJZZZQSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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